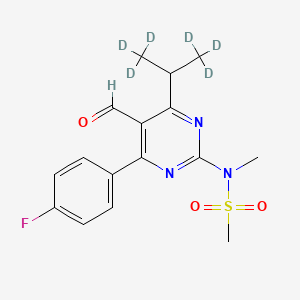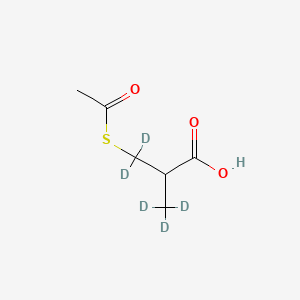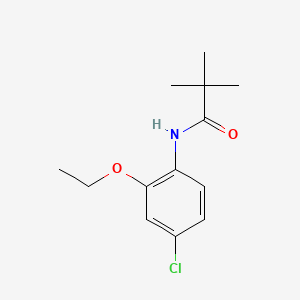![molecular formula C17H17N3S B562903 N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 CAS No. 1189866-35-0](/img/structure/B562903.png)
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a colorless crystalline powder that is soluble in water and some organic solvents . It is an antipsychotic medication primarily used to treat mental disorders such as schizophrenia and bipolar disorder .
Molecular Structure Analysis
The molecular formula of this compound is C17 2H8 H9 N3 S, and its molecular weight is 303.45 . The IUPAC name is 6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine .Physical and Chemical Properties Analysis
This compound is a colorless crystalline powder that is soluble in water and some organic solvents . Its molecular weight is 303.45 .科学的研究の応用
Overview of Quetiapine in Scientific Research
Quetiapine, an atypical antipsychotic with diverse receptor activity, has been extensively studied for its therapeutic applications beyond its primary use in psychiatric disorders. Its scientific research applications have explored its efficacy and safety across a range of conditions, highlighting its potential for broader clinical use.
Quetiapine's Role in Alcoholism Treatment
Research has identified quetiapine as a promising pharmacotherapy for alcoholism, attributed to its effects on mood, anxiety, and sleep. These properties may help alleviate withdrawal symptoms and psychiatric comorbidities often associated with alcohol use disorders, suggesting its utility in treatment development for alcoholism (Ray, Heydari, & Zorick, 2010).
Efficacy in Bipolar Disorder Management
Quetiapine has shown effectiveness in managing bipolar depression, operating through mechanisms that might include serotonin 5-HT2A receptor antagonism and dopaminergic activity modulation. Its use has been associated with improved depressive symptoms and overall illness severity in bipolar disorder patients, offering a valuable treatment option (Sanford & Keating, 2012).
Application in Schizophrenia Treatment
In the treatment of schizophrenia, quetiapine demonstrates efficacy in improving both positive and negative symptoms. Its favorable side effect profile, especially the low incidence of extrapyramidal symptoms, positions it as an effective treatment option, supporting its use in both acute and long-term care (Gunasekara & Spencer, 1998).
Utility in Parkinson's Disease Psychosis
Quetiapine has been effectively utilized in treating psychosis in Parkinson's disease patients. It offers a therapeutic advantage by not exacerbating motor symptoms, a critical consideration in this patient population, marking its significance in managing psychosis without compromising motor function (Matheson & Lamb, 2000).
Insights into Dosing and Switching Strategies
Clinical data on quetiapine underline the importance of tailored dosing and switching strategies to optimize therapeutic outcomes in patients transitioning from other antipsychotics. This approach helps in individualizing treatment to achieve the best balance of efficacy and tolerability (Cutler, Goldstein, & Tumas, 2002).
作用機序
Target of Action
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a metabolite of Quetiapine . Quetiapine is known to inhibit the binding of specific neurotransmitters to their receptors in the brain . .
Mode of Action
The mode of action of this compound is believed to result in increased levels of neurotransmitters, including serotonin and dopamine . This is achieved through the inhibition of the binding of these neurotransmitters to their receptors in the brain .
特性
IUPAC Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOAJISUHPIQOX-PMCMNDOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)

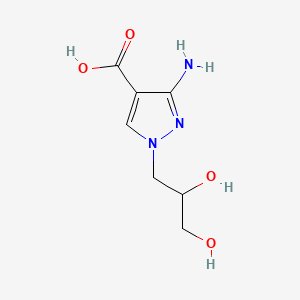
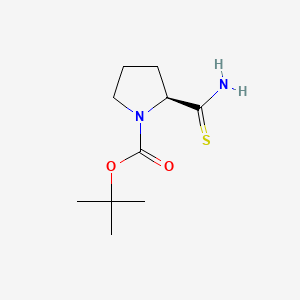
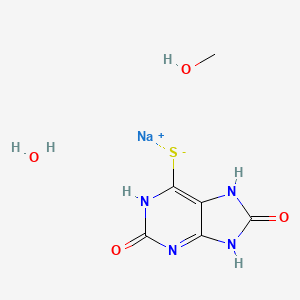

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)

